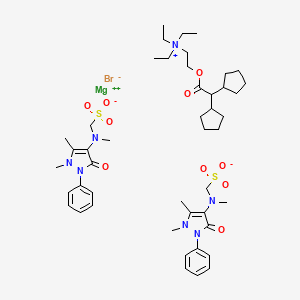

Spaslar

Description

Properties

CAS No. |

79173-10-7 |

|---|---|

Molecular Formula |

C46H70BrMgN7O10S2 |

Molecular Weight |

1049.4 g/mol |

IUPAC Name |

magnesium;2-(2,2-dicyclopentylacetyl)oxyethyl-triethylazanium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate;bromide |

InChI |

InChI=1S/C20H38NO2.2C13H17N3O4S.BrH.Mg/c1-4-21(5-2,6-3)15-16-23-20(22)19(17-11-7-8-12-17)18-13-9-10-14-18;2*1-10-12(14(2)9-21(18,19)20)13(17)16(15(10)3)11-7-5-4-6-8-11;;/h17-19H,4-16H2,1-3H3;2*4-8H,9H2,1-3H3,(H,18,19,20);1H;/q+1;;;;+2/p-3 |

InChI Key |

GYRGJOUVVMKEAH-UHFFFAOYSA-K |

SMILES |

CC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Mg+2].[Br-] |

Canonical SMILES |

CC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)CS(=O)(=O)[O-].[Mg+2].[Br-] |

Synonyms |

spaslar |

Origin of Product |

United States |

Foundational & Exploratory

Hyoscine Butylbromide: A Deep Dive into its Mechanism of Action on Smooth Muscle

A Technical Guide for Researchers and Drug Development Professionals

Published: December 13, 2025

Abstract

Hyoscine butylbromide, a quaternary ammonium derivative of hyoscine, is a widely utilized antispasmodic agent. Its clinical efficacy in treating conditions characterized by smooth muscle spasms, such as irritable bowel syndrome and biliary colic, is well-established. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of hyoscine butylbromide on smooth muscle. The primary focus is its potent anticholinergic activity, mediated through competitive antagonism of muscarinic acetylcholine receptors. This document will detail the downstream signaling pathways affected, present quantitative data on its receptor binding and functional potency, and provide comprehensive experimental protocols for its study. Furthermore, this guide will explore its secondary mechanism involving nicotinic receptor antagonism and its potential contribution to the overall therapeutic effect.

Introduction

Smooth muscle contraction is a fundamental physiological process, critical for the function of numerous organ systems, including the gastrointestinal, urogenital, and respiratory tracts. The dysregulation of smooth muscle contractility is a hallmark of various pathological conditions, leading to symptoms such as abdominal cramping, biliary and renal colic, and bladder spasms. Hyoscine butylbromide, also known as scopolamine butylbromide, is a peripherally acting antimuscarinic agent that effectively alleviates these symptoms by inducing smooth muscle relaxation.

Chemically, hyoscine butylbromide is a quaternary ammonium compound. This structural feature confers a positive charge, which limits its lipid solubility and consequently its ability to cross the blood-brain barrier. This property is clinically advantageous, as it minimizes the central nervous system side effects commonly associated with tertiary amine anticholinergics like its parent compound, scopolamine. This guide will provide a detailed examination of the pharmacological actions of hyoscine butylbromide at the molecular and cellular levels.

Core Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of hyoscine butylbromide is its competitive antagonism of acetylcholine at muscarinic receptors on the surface of smooth muscle cells. Acetylcholine, the principal neurotransmitter of the parasympathetic nervous system, plays a crucial role in stimulating smooth muscle contraction.

The Gq-Coupled Signaling Pathway

In smooth muscle, the predominant muscarinic receptor subtypes involved in contraction are the M2 and M3 receptors. Acetylcholine binding to the M3 receptor, a Gq protein-coupled receptor (GPCR), initiates a well-defined signaling cascade:

-

Gq Protein Activation: Upon acetylcholine binding, the M3 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein, Gq.

-

Phospholipase C (PLC) Activation: The activated alpha subunit of Gq stimulates the membrane-bound enzyme, phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ concentration leads to the binding of Ca2+ to calmodulin.

-

Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).

-

Smooth Muscle Contraction: MLCK phosphorylates the regulatory light chain of myosin, which in turn enables the interaction between actin and myosin filaments, leading to cross-bridge cycling and ultimately, smooth muscle contraction.

Hyoscine Butylbromide's Point of Intervention

Hyoscine butylbromide exerts its spasmolytic effect by competitively binding to the M3 muscarinic receptor, thereby preventing acetylcholine from initiating this signaling cascade. By blocking the receptor, hyoscine butylbromide effectively inhibits the production of IP3 and the subsequent release of intracellular calcium, leading to the relaxation of the smooth muscle.

Figure 1: Signaling Pathway of Acetylcholine-Induced Smooth Muscle Contraction and Inhibition by Hyoscine Butylbromide. This diagram illustrates the cascade of events initiated by acetylcholine binding to the M3 muscarinic receptor, leading to smooth muscle contraction. Hyoscine butylbromide acts as a competitive antagonist at the M3 receptor, blocking this pathway.

Secondary Mechanism: Nicotinic Receptor Antagonism

While the primary spasmolytic action of hyoscine butylbromide is through muscarinic receptor blockade, evidence suggests a secondary mechanism involving the antagonism of nicotinic acetylcholine receptors. This action is more prominent at higher concentrations.

Nicotinic receptors are present in autonomic ganglia, including the intramural ganglia of the gastrointestinal tract. By blocking these receptors, hyoscine butylbromide can modulate neurotransmission within the enteric nervous system, which may contribute to its overall spasmolytic effect by reducing intrinsic reflexes associated with motility and secretion. Studies on SH-SY5Y cells have shown that hyoscine butylbromide can potently block human neuronal nicotinic acetylcholine receptors in a non-competitive manner. This ganglionic blockade is considered to play a modulatory, rather than a primary, role in its therapeutic action.

Quantitative Pharmacological Data

The potency and affinity of hyoscine butylbromide for its target receptors have been quantified in various in vitro studies.

Muscarinic Receptor Binding Affinity

Table 1: Binding Affinities (Ki in nM) of Scopolamine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

| M1 | 0.83 |

| M2 | 5.3 |

| M3 | 0.34 |

| M4 | 0.38 |

| M5 | 0.34 |

Data for scopolamine, the parent compound of hyoscine butylbromide.

Functional Potency (IC50 Values)

The functional potency of hyoscine butylbromide in inhibiting smooth muscle contraction and related processes has been determined in various experimental models.

Table 2: IC50 Values of Hyoscine Butylbromide in Human Intestinal Tissue

| Parameter | IC50 (nmol/L) |

| Muscle Contraction Reduction | 429 |

| Calcium Mobilization Reduction | 121 |

| Epithelial Secretion Reduction | 224 |

Data from studies on human intestinal samples.

Nicotinic Receptor Antagonism Potency

The inhibitory effect of hyoscine butylbromide on nicotinic acetylcholine receptors has also been quantified.

Table 3: IC50 Value of Hyoscine Butylbromide for Nicotinic Receptor Antagonism

| Receptor/Cell Line | IC50 (µM) |

| Human Nicotinic Acetylcholine Receptors (SH-SY5Y cells) | 0.19 |

This value is approximately seven times more potent than the ganglionic blocker hexamethonium.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the mechanism of action of hyoscine butylbromide.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a method to determine the binding affinity (Ki) of hyoscine butylbromide for muscarinic receptor subtypes.

-

Objective: To quantify the affinity of hyoscine butylbromide for M1, M2, M3, M4, and M5 muscarinic receptors.

-

Materials:

-

Cell membranes expressing a specific human muscarinic receptor subtype.

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

-

Unlabeled hyoscine butylbromide.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester).

-

Scintillation counter and scintillation fluid.

-

96-well microplates.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor subtype of interest in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known muscarinic antagonist like atropine), and competition binding (radioligand + varying concentrations of hyoscine butylbromide).

-

Incubation: Add the cell membranes, radioligand, and competing ligands to the wells. Incubate at a controlled temperature (e.g., 25-37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of hyoscine butylbromide.

-

Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a one-site or two-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for a Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of a compound to a specific receptor.

Isolated Organ Bath for Smooth Muscle Contraction

This protocol describes the methodology for measuring the effect of hyoscine butylbromide on the contractility of isolated smooth muscle strips.

-

Objective: To determine the concentration-response relationship for hyoscine butylbromide-induced relaxation of pre-contracted smooth muscle tissue.

-

Materials:

-

Isolated organ bath system (e.g., Radnoti, DMT, iWorx) with isometric force transducers.

-

Data acquisition system and software (e.g., PowerLab with LabChart).

-

Smooth muscle tissue (e.g., guinea pig ileum, human colonic strips).

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1).

-

Carbogen gas (95% O2, 5% CO2).

-

Contractile agent (e.g., acetylcholine, carbachol, or high KCl).

-

Hyoscine butylbromide.

-

Suture silk.

-

-

Procedure:

-

Tissue Preparation: Dissect smooth muscle strips from the desired organ and mount them in the organ bath chambers filled with PSS, maintained at 37°C and continuously bubbled with carbogen.

-

Transducer Attachment: Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer using suture silk.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (preload) of approximately 1 gram, with washes of fresh PSS every 15-20 minutes.

-

Inducing Contraction: Induce a stable, submaximal contraction by adding a contractile agent to the bath.

-

Hyoscine Butylbromide Administration: Once a stable contractile plateau is reached, add hyoscine butylbromide to the bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).

-

Data Recording: Continuously record the isometric tension throughout the experiment.

-

-

Data Analysis:

-

Measure the relaxation at each concentration of hyoscine butylbromide as a percentage of the pre-induced contraction.

-

Plot the percentage of relaxation against the log concentration of hyoscine butylbromide to generate a concentration-response curve.

-

Calculate the IC50 value from the curve using non-linear regression analysis.

-

Figure 3: Workflow for an Isolated Organ Bath Experiment. This diagram shows the sequential steps for assessing the effect of a drug on smooth muscle contractility in vitro.

Intracellular Calcium Imaging with Fura-2 AM

This protocol details a method for measuring changes in intracellular calcium concentration in response to hyoscine butylbromide.

-

Objective: To visualize and quantify the effect of hyoscine butylbromide on acetylcholine-induced changes in intracellular Ca2+ in smooth muscle cells.

-

Materials:

-

Isolated primary smooth muscle cells or a suitable cell line.

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye.

-

Anhydrous DMSO.

-

Pluronic F-127.

-

Recording buffer (e.g., HEPES-buffered saline containing in mM: NaCl 150, KCl 3, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10, pH 7.4).

-

Fluorescence microscope equipped with a ratiometric imaging system (e.g., with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm) and appropriate software for data acquisition and analysis.

-

Acetylcholine.

-

Hyoscine butylbromide.

-

-

Procedure:

-

Cell Preparation: Culture smooth muscle cells on glass coverslips.

-

Dye Loading: Prepare a Fura-2 AM loading solution (typically 1-5 µM Fura-2 AM with 0.02-0.04% Pluronic F-127 in recording buffer). Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

De-esterification: Wash the cells with fresh recording buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

Imaging: Mount the coverslip in a perfusion chamber on the microscope stage. Perfuse with recording buffer.

-

Baseline Recording: Record the baseline fluorescence ratio (F340/F380) for a few minutes.

-

Stimulation: Perfuse the cells with a solution containing acetylcholine to induce an increase in intracellular Ca2+.

-

Inhibition: After the acetylcholine response, perfuse with a solution containing both acetylcholine and hyoscine butylbromide to observe the inhibitory effect.

-

-

Data Analysis:

-

The ratio of fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular Ca2+ concentration.

-

Analyze the change in the fluorescence ratio over time to quantify the effect of acetylcholine and the inhibitory effect of hyoscine butylbromide.

-

The intracellular Ca2+ concentration can be calibrated using the Grynkiewicz equation if desired.

-

Conclusion

Hyoscine butylbromide is a potent antispasmodic agent that exerts its primary therapeutic effect through the competitive antagonism of muscarinic acetylcholine receptors, particularly the M3 subtype, on smooth muscle cells. This action effectively inhibits the Gq-coupled signaling pathway, preventing the rise in intracellular calcium that is essential for muscle contraction. Additionally, at higher concentrations, it exhibits a non-competitive antagonism of neuronal nicotinic acetylcholine receptors, which may contribute to its overall spasmolytic effect by modulating ganglionic neurotransmission. Its quaternary ammonium structure ensures peripheral action with minimal central nervous system side effects, making it a valuable and widely used therapeutic agent for the treatment of a variety of conditions involving smooth muscle spasms. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the pharmacology of this important drug and to develop novel antispasmodic therapies.

Core Active Ingredients of Spaslar Formulations: A Technical Guide

This in-depth guide provides a comprehensive overview of the core active ingredients found in Spaslar brand formulations: Hyoscine Butylbromide and Mebeverine Hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological profiles, mechanisms of action, and relevant experimental methodologies.

Hyoscine Butylbromide: A Peripherally Acting Anticholinergic Agent

Hyoscine Butylbromide, a semi-synthetic derivative of scopolamine, is the core active ingredient in Spasler-P Syrup. It functions as a quaternary ammonium compound, which limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects.[1][2][3][4]

Pharmacological Profile

Mechanism of Action: Hyoscine Butylbromide is a competitive antagonist of muscarinic acetylcholine receptors (M1, M2, and M3) located on smooth muscle cells of the gastrointestinal, biliary, and genito-urinary tracts.[1][3][5][6] By blocking the action of acetylcholine, it inhibits parasympathetic stimulation, leading to smooth muscle relaxation and a reduction in spasms.[5][6][7] At higher concentrations, it can also exhibit a ganglion-blocking effect by binding to nicotinic receptors.[1][6] This dual action contributes to its potent antispasmodic effect.

Pharmacodynamics: The primary pharmacodynamic effect of Hyoscine Butylbromide is the relaxation of smooth muscle, which alleviates cramping and pain.[5][6][8] It has a selective action on the smooth muscles of the abdominal and pelvic organs.[2] In addition to its spasmolytic properties, it can also inhibit epithelial secretion in the gastrointestinal tract.[1]

Pharmacokinetics: A summary of the pharmacokinetic parameters of Hyoscine Butylbromide is presented in Table 1.

| Parameter | Value | Source |

| Oral Bioavailability | <1% - 8% | [1][6][9] |

| Plasma Protein Binding | ~4.4% | [2] |

| Volume of Distribution (Vss) | 128 L | [2] |

| Metabolism | Hydrolytic cleavage of the ester bond. | [2] |

| Elimination Half-life | ~5 hours (terminal phase) | [2] |

| Excretion (IV administration) | 42-61% renal, 28.3-37% fecal | [2] |

Signaling Pathway

The primary signaling pathway affected by Hyoscine Butylbromide is the Gq-coupled protein pathway initiated by acetylcholine binding to muscarinic receptors on smooth muscle cells. By blocking this interaction, Hyoscine Butylbromide prevents the downstream signaling cascade that leads to muscle contraction.

Experimental Protocols

In vitro assessment of antimuscarinic activity in human intestinal tissue:

A study on human intestinal samples provides a robust protocol for evaluating the mechanism of action of Hyoscine Butylbromide.[10]

-

Tissue Preparation: Human intestinal tissue samples are obtained, and the mucosal and submucosal layers are separated from the muscularis externa.

-

Muscle Contraction Studies (Isometric Force Transducers): Circular muscle strips are mounted in organ baths containing Krebs solution and connected to isometric force transducers. The effect of Hyoscine Butylbromide on spontaneous or agonist-induced (e.g., bethanechol) muscle contractions is measured.

-

Epithelial Secretion Studies (Ussing Chamber): The intestinal mucosa is mounted in Ussing chambers to measure short-circuit current (Isc), an indicator of active ion transport and secretion. The effect of Hyoscine Butylbromide on baseline Isc and agonist-induced Isc is determined.

-

Calcium Imaging: Intracellular calcium levels in isolated smooth muscle cells are monitored using fluorescent calcium indicators (e.g., Fura-2). The ability of Hyoscine Butylbromide to inhibit agonist-induced calcium mobilization is assessed.

-

Neuroimaging: The effect of Hyoscine Butylbromide on the activity of enteric neurons can be studied using voltage-sensitive dyes to measure changes in membrane potential in response to electrical stimulation or agonists.

Mebeverine Hydrochloride: A Musculotropic Antispasmodic

Mebeverine Hydrochloride is the core active ingredient in Spasler Neo tablets. It is a musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract.[11][12][13]

Pharmacological Profile

Mechanism of Action: The precise mechanism of action of Mebeverine is not fully elucidated, but it is known to have a multifaceted effect.[11][12][14] It is believed to act through several mechanisms, including:

-

Direct action on smooth muscle: It has a direct relaxant effect on gastrointestinal smooth muscle without affecting normal gut motility.[11][12]

-

Modulation of ion channels: It may decrease the permeability of ion channels, including calcium and sodium channels, in smooth muscle cells, thereby reducing muscle excitability.[11][15]

-

Local anesthetic effect: It exhibits local anesthetic properties that may contribute to pain relief.[11][15]

-

Weak anticholinergic activity: It has a very weak antimuscarinic effect.[11][16][17]

-

Blockade of noradrenaline reuptake: It may block the reuptake of noradrenaline, which could contribute to its spasmolytic action.[11][12]

Pharmacodynamics: The primary pharmacodynamic effect of Mebeverine is the relaxation of gastrointestinal smooth muscle, leading to the relief of abdominal cramps and pain associated with conditions like Irritable Bowel Syndrome (IBS).[12][13][14]

Pharmacokinetics: A summary of the pharmacokinetic parameters of Mebeverine Hydrochloride is presented in Table 2.

| Parameter | Value | Source |

| Absorption | Rapidly and completely absorbed | [11][12] |

| Plasma Protein Binding | 75% | [12] |

| Metabolism | Completely metabolized by esterases to veratric acid and mebeverine alcohol. The main metabolite in plasma is demethylated carboxylic acid (DMAC). | [11][12] |

| Time to Peak Plasma Concentration (Tmax) of DMAC | ~1 hour | [12] |

| Elimination Half-life of DMAC | ~2.45 hours | [11] |

| Excretion | Almost entirely as metabolites in the urine. | [11][12] |

Signaling Pathway

Due to its complex mechanism of action, a single signaling pathway for Mebeverine is not fully defined. However, its effect on ion channels is a key aspect of its action.

Experimental Protocols

Ex vivo assessment of spasmolytic activity:

The spasmolytic activity of Mebeverine and its derivatives can be assessed using ex vivo models of intestinal smooth muscle contraction.

-

Tissue Preparation: Segments of animal intestine (e.g., rat or guinea pig ileum) are isolated and suspended in an organ bath containing a physiological salt solution.

-

Induction of Contraction: Smooth muscle contractions are induced by agonists such as acetylcholine, histamine, or potassium chloride.

-

Measurement of Spasmolytic Effect: The ability of Mebeverine to relax the pre-contracted intestinal segments is measured using an isometric transducer. Dose-response curves can be generated to determine the potency (e.g., IC50) of the compound.

-

Investigation of Mechanism: To investigate the mechanism of action, the experiments can be repeated in the presence of specific receptor antagonists or ion channel blockers to determine if Mebeverine's effect is mediated through a particular pathway.

References

- 1. droracle.ai [droracle.ai]

- 2. mims.com [mims.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]

- 5. prisminltd.com [prisminltd.com]

- 6. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. verification.fda.gov.ph [verification.fda.gov.ph]

- 9. mims.com [mims.com]

- 10. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medicines.org.uk [medicines.org.uk]

- 12. mims.com [mims.com]

- 13. About mebeverine - NHS [nhs.uk]

- 14. Mebeverine - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Mebeverine Hydrochloride? [synapse.patsnap.com]

- 16. Unleashing the Power of Mebeverine Hydrochloride: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]

- 17. Mebeverine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Anticholinergic effects of Hyoscine Butylbromide in vitro

An In-Depth Technical Guide to the In Vitro Anticholinergic Effects of Hyoscine Butylbromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hyoscine Butylbromide (HBB), also known as scopolamine butylbromide, is a peripherally acting anticholinergic agent widely utilized for its spasmolytic properties in treating abdominal pain and cramping.[1][2] As a quaternary ammonium derivative of hyoscine, its structure restricts its passage across the blood-brain barrier, leading to a favorable safety profile with minimal central nervous system side effects.[3][4] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Hyoscine Butylbromide, focusing on its anticholinergic effects. It details the molecular mechanisms, summarizes quantitative data from key functional assays, outlines common experimental protocols, and visualizes the core signaling pathways and workflows.

Core Mechanism of Anticholinergic Action

The primary mechanism of action for Hyoscine Butylbromide is its function as a competitive antagonist at muscarinic acetylcholine (ACh) receptors.[3][5][6] Its therapeutic effect in the gastrointestinal (GI) tract is primarily mediated through the blockade of M3 muscarinic receptors located on smooth muscle cells.[3][7]

-

Muscarinic Receptor Antagonism : HBB demonstrates a high affinity for muscarinic receptors, competitively inhibiting the binding of acetylcholine.[1][3] This blockade prevents the intracellular signaling cascade that leads to smooth muscle contraction, resulting in a spasmolytic or muscle-relaxing effect.[1][7] While it binds to all muscarinic receptor subtypes (M1-M5), its pronounced effect on GI motility is attributed to its potent antagonism at M3 receptors.[3][8]

-

Nicotinic Receptor Effects : At concentrations significantly higher than those required for muscarinic blockade (e.g., 10 μmol/L), HBB also exhibits antagonist activity at nicotinic acetylcholine receptors.[3][9] This results in a ganglion-blocking effect, which may play a moderate, secondary role in its overall pharmacological profile by modulating nerve activity and secretion.[2][3][9]

Quantitative Analysis of In Vitro Activity

Functional in vitro studies using human intestinal tissue have quantified the inhibitory effects of Hyoscine Butylbromide on various cholinergic responses. The following table summarizes the key half-maximal inhibitory concentration (IC50) values, demonstrating its potent antimuscarinic activity.

| Assay Type | Agonist Used | Measured Effect | Tissue/Cell Line | IC50 Value | Reference(s) |

| Muscle Contraction Assay | Bethanechol | Inhibition of Muscle Contraction | Human Intestine | 429 nmol/L | [9][10] |

| Calcium Imaging | Bethanechol | Inhibition of Calcium Mobilization | Human Intestine | 121 nmol/L | [9][10] |

| Ussing Chamber | Bethanechol | Inhibition of Epithelial Secretion | Human Intestine | 224 nmol/L | [9][10] |

| Electrophysiology | Acetylcholine (100µM) | Inhibition of Nicotinic Currents | Human SH-SY5Y Cells | 190 nmol/L (0.19 µM) | [11][12] |

These data indicate that Hyoscine Butylbromide inhibits muscarinic receptor-mediated functional responses in the nanomolar range. Notably, it also blocks neuronal nicotinic ACh receptors within the same concentration range, suggesting this effect could contribute to its overall spasmolytic activity in vivo.[12]

Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling and HBB Antagonism

The primary spasmolytic effect of HBB results from the interruption of the Gq-coupled M3 receptor signaling pathway in smooth muscle cells. Upon binding of acetylcholine, the M3 receptor activates a cascade leading to muscle contraction. HBB competitively blocks the initial step of this pathway.

Caption: M3 receptor signaling pathway and the antagonistic action of Hyoscine Butylbromide.

Experimental Workflow: Isolated Tissue Bath Assay

A cornerstone of in vitro pharmacology for assessing smooth muscle activity is the isolated tissue bath experiment. This workflow is commonly used to determine the potency of anticholinergic agents like HBB by measuring their ability to inhibit agonist-induced muscle contractions.

References

- 1. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hyoscine-n-butylbromide in treating abdominal pain caused by gastroenteritis: a double-blind randomized placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Hyoscine – eDrug [edrug.mvm.ed.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Metamizole's role in prostaglandin synthesis inhibition

An In-depth Technical Guide to Metamizole's Role in Prostaglandin Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metamizole (dipyrone) is a non-opioid analgesic and antipyretic agent with a complex mechanism of action that distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs). A primary facet of its pharmacological profile is the inhibition of prostaglandin synthesis, a critical pathway in the mediation of pain and fever. This technical guide provides a detailed examination of metamizole's interaction with the prostaglandin synthesis pathway, focusing on its mechanism of action, the role of its active metabolites, quantitative data on its inhibitory effects, and detailed experimental protocols for its study.

Introduction

Metamizole, first marketed in 1922, is a potent non-opioid analgesic, antipyretic, and spasmolytic agent.[1] Unlike typical NSAIDs, it exhibits weak anti-inflammatory properties in therapeutic doses and is associated with a more favorable gastrointestinal safety profile.[2][3] Its clinical efficacy is primarily attributed to its influence on the central nervous system and its ability to inhibit the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2).[4][5] Metamizole is a prodrug, rapidly hydrolyzed in the gastrointestinal tract to its primary active metabolite, 4-methylaminoantipyrine (4-MAA), which is then further metabolized to other active and inactive compounds, including 4-aminoantipyrine (4-AA).[6][7] These metabolites are responsible for the drug's therapeutic effects through their interaction with cyclooxygenase (COX) enzymes.[3]

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The analgesic and antipyretic effects of metamizole are largely mediated by the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds derived from arachidonic acid that play a crucial role in signaling pain and inducing fever.[4] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes.

The Prostaglandin Synthesis Pathway

The canonical pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. COX enzymes then catalyze the conversion of arachidonic acid into an unstable intermediate, prostaglandin G2 (PGG2), which is subsequently reduced to prostaglandin H2 (PGH2). PGH2 serves as a precursor for various prostanoids, including PGE2, a key mediator of fever and pain.[8]

References

- 1. Pharmacokinetic Profile of Two Active Dipyrone Metabolites, 4-Methylaminoantipyrine (MAA) and 4-Aminoantipyrine (AA), Following Intravenous Administration in Dogs: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytochrome P450 1A2 is the most important enzyme for hepatic metabolism of the metamizole metabolite 4‐methylaminoantipyrine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. abcam.com [abcam.com]

- 8. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]

Hyoscine Butylbromide: A Technical Guide to its Impact on Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyoscine Butylbromide, a quaternary ammonium derivative of scopolamine, is a widely utilized antispasmodic agent. Its therapeutic efficacy resides in its ability to modulate specific cellular signaling pathways, primarily within smooth muscle and epithelial cells. This technical guide provides an in-depth exploration of the cellular mechanisms affected by Hyoscine Butylbromide, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades. The core of its action lies in the competitive antagonism of muscarinic acetylcholine receptors, with a pronounced effect on the M3 subtype, leading to a cascade of intracellular events that culminate in smooth muscle relaxation and reduced epithelial secretion. Furthermore, at higher concentrations, it exhibits a secondary effect on nicotinic acetylcholine receptors. This document aims to be a comprehensive resource for researchers and professionals in the field of drug development and cellular biology.

Primary Cellular Target: Muscarinic Acetylcholine Receptors

Hyoscine Butylbromide's principal mechanism of action is as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] It displays a high affinity for these receptors located on the surface of smooth muscle cells, particularly in the gastrointestinal tract.[1][3] By binding to these receptors, it prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating downstream signaling.[2]

Receptor Subtype Specificity

While Hyoscine Butylbromide acts on M1, M2, and M3 receptor subtypes, it demonstrates a stronger inhibitory effect on M3 receptors, which are predominantly responsible for its antispasmodic effects.[2][4] It also shows antagonism at M2 receptors.[4] One source suggests it binds with equal affinity to all M1-M5 subtypes, which are mainly Gq-coupled.[5]

Downstream Signaling Pathways

The binding of acetylcholine to muscarinic receptors, particularly the M3 receptor, activates a well-defined signaling cascade. Hyoscine Butylbromide, by blocking this initial step, effectively inhibits the entire downstream pathway.

The Gq/11 - PLC - IP3/DAG Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[5] The signaling cascade proceeds as follows:

-

G-Protein Activation: Upon acetylcholine binding, the M3 receptor undergoes a conformational change, activating the associated Gq/11 protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme, Phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Intracellular Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER). This binding opens calcium channels, leading to a rapid release of stored calcium (Ca2+) into the cytoplasm.[6]

-

Smooth Muscle Contraction: The increase in intracellular calcium concentration is a critical trigger for smooth muscle contraction. Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in muscle contraction.[7]

-

Protein Kinase C (PKC) Activation: DAG, which remains in the plasma membrane, activates Protein Kinase C (PKC). PKC can further contribute to the contractile response through various mechanisms, including the phosphorylation of proteins that inhibit myosin light chain phosphatase, thereby promoting a sustained contractile state.

By acting as a competitive antagonist at the M3 receptor, Hyoscine Butylbromide prevents the initiation of this entire cascade, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[5]

Secondary Cellular Target: Nicotinic Acetylcholine Receptors

At higher concentrations (e.g., 10 μmol/L), Hyoscine Butylbromide also demonstrates antagonistic effects on nicotinic acetylcholine receptors (nAChRs).[1][4] This action is considered a secondary mechanism and contributes a ganglion-blocking effect, which can moderately decrease nerve activity, secretion, and motility.[4] Studies on SH-SY5Y cells have shown that Hyoscine Butylbromide can potently block human nicotinic acetylcholine receptors in a non-competitive manner.[8]

Quantitative Data

The following tables summarize the available quantitative data on the effects of Hyoscine Butylbromide.

| Parameter | Value | Cell/Tissue Type | Reference |

| IC50 (Muscle Contraction) | 429 nmol/L | Human Intestinal Muscle | [4] |

| IC50 (Calcium Mobilization) | 121 nmol/L | Human Intestinal Tissue | [4] |

| IC50 (Epithelial Secretion) | 224 nmol/L | Human Intestinal Epithelium | [4] |

Table 1: IC50 Values for Physiological Effects

| Receptor Subtype | IC50 Value | Cell/Tissue Type | Reference |

| Muscarinic M2 | 3.1 x 10⁻⁵ M | Human Gastrointestinal Smooth Muscle | [4] |

| Muscarinic M3 | 0.9 x 10⁻⁵ M | Human Gastrointestinal Smooth Muscle | [4] |

| Nicotinic (neuronal) | 0.19 µmol/L | SH-SY5Y cells | [9] |

Table 2: IC50 Values for Receptor Antagonism

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of Hyoscine Butylbromide.

Isometric Force Measurement of Intestinal Smooth Muscle

This protocol is used to measure the contractile force of smooth muscle strips and assess the relaxant effect of Hyoscine Butylbromide.

Objective: To determine the effect of Hyoscine Butylbromide on the contractility of isolated intestinal smooth muscle.

Materials:

-

Isolated intestinal segments (e.g., from human or animal models)

-

Krebs solution (in mM: NaCl, 118; KCl, 4.7; NaH2PO4, 1.0; NaHCO3, 25; MgCl2, 1.2; D-Glucose, 11; CaCl2, 2.5)

-

Carbogen gas (95% O2, 5% CO2)

-

Isometric force transducer

-

Organ bath system with temperature control (37°C)

-

Data acquisition system

-

Hyoscine Butylbromide stock solution

-

Contractile agonist (e.g., Bethanechol, Carbachol, or KCl)

Procedure:

-

Tissue Preparation: Dissect segments of the intestine and place them in ice-cold, oxygenated Krebs solution. Carefully remove the mucosa and cut the muscle layer into longitudinal or circular strips of appropriate size.

-

Mounting: Suspend the muscle strips in the organ baths containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for a period of at least 60 minutes under a resting tension. During this time, wash the tissues with fresh Krebs solution every 15-20 minutes.

-

Induction of Contraction: After equilibration, induce a stable contraction using a contractile agonist.

-

Application of Hyoscine Butylbromide: Once a stable contractile plateau is reached, add Hyoscine Butylbromide to the organ bath in a cumulative or non-cumulative manner, with increasing concentrations.

-

Data Recording and Analysis: Record the isometric tension continuously. The relaxant effect of Hyoscine Butylbromide is measured as the percentage reduction in the agonist-induced contraction. Construct concentration-response curves and calculate the IC50 value.

Ussing Chamber Electrophysiology for Epithelial Secretion

This technique measures ion transport across an epithelial sheet, providing a functional measure of secretion.

Objective: To assess the effect of Hyoscine Butylbromide on agonist-induced epithelial secretion.

Materials:

-

Intestinal mucosal sheets

-

Ussing chamber system

-

Voltage-clamp amplifier

-

Ag/AgCl electrodes with agar bridges

-

Ringer's solution

-

Carbogen gas (95% O2, 5% CO2)

-

Secretory agonist (e.g., Bethanechol)

-

Hyoscine Butylbromide stock solution

-

Data acquisition system

Procedure:

-

Tissue Preparation: Isolate a segment of the intestine and strip the muscle layers to obtain a sheet of mucosa.

-

Mounting: Mount the mucosal sheet between the two halves of the Ussing chamber, separating the apical and basolateral sides.

-

Equilibration: Fill both chambers with Ringer's solution maintained at 37°C and bubbled with carbogen. Allow the tissue to equilibrate until a stable baseline transepithelial potential difference and resistance are achieved.

-

Short-Circuit Current (Isc) Measurement: Clamp the transepithelial voltage to 0 mV. The current required to maintain this voltage is the short-circuit current (Isc), which is a measure of net ion transport.

-

Induction of Secretion: Add a secretory agonist to the basolateral side to induce an increase in Isc, indicative of anion secretion.

-

Application of Hyoscine Butylbromide: Once the agonist-induced Isc has stabilized, add Hyoscine Butylbromide to the basolateral chamber at various concentrations.

-

Data Recording and Analysis: Continuously record the Isc. The inhibitory effect of Hyoscine Butylbromide is quantified as the reduction in the agonist-induced Isc. Calculate the IC50 value from the concentration-response data.

Intracellular Calcium Imaging

This method allows for the direct visualization and quantification of changes in intracellular calcium concentration in response to stimuli.

Objective: To measure the effect of Hyoscine Butylbromide on agonist-induced intracellular calcium mobilization.

Materials:

-

Isolated smooth muscle cells or intestinal tissue explants

-

Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

-

Physiological salt solution (PSS)

-

Agonist (e.g., Bethanechol)

-

Hyoscine Butylbromide stock solution

-

Fluorescence microscopy system with a high-speed camera

-

Image analysis software

Procedure:

-

Cell/Tissue Loading: Incubate the isolated cells or tissue explants with a membrane-permeant fluorescent calcium indicator in PSS.

-

Mounting: Place the loaded cells/tissue in a perfusion chamber on the stage of the fluorescence microscope.

-

Baseline Measurement: Perfuse with PSS and record baseline fluorescence for a few minutes.

-

Stimulation: Perfuse with a solution containing the agonist to induce an increase in intracellular calcium, which is detected as an increase in fluorescence intensity.

-

Inhibition with Hyoscine Butylbromide: Pre-incubate the cells/tissue with Hyoscine Butylbromide for a defined period before agonist stimulation, or co-apply Hyoscine Butylbromide with the agonist.

-

Data Acquisition and Analysis: Capture fluorescence images at regular intervals. The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Quantify the fluorescence signals and compare the agonist-induced calcium response in the presence and absence of Hyoscine Butylbromide to determine the inhibitory effect and calculate the IC50.

Whole-Cell Patch Clamp for Nicotinic Receptor Antagonism

This electrophysiological technique is used to record ion channel currents from a single cell, allowing for the characterization of receptor-mediated responses.

Objective: To investigate the antagonistic effect of Hyoscine Butylbromide on nicotinic acetylcholine receptor currents.

Materials:

-

Cell line expressing nicotinic acetylcholine receptors (e.g., SH-SY5Y)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for patch pipettes

-

Pipette puller

-

Extracellular solution

-

Intracellular solution

-

Nicotinic agonist (e.g., Acetylcholine, Nicotine)

-

Hyoscine Butylbromide stock solution

-

Data acquisition and analysis software

Procedure:

-

Cell Culture: Culture the SH-SY5Y cells on coverslips.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Whole-Cell Configuration: Position the pipette over a single cell and form a high-resistance seal (gigaohm seal) with the cell membrane. Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Agonist Application: Apply the nicotinic agonist to the cell via a perfusion system to elicit an inward current.

-

Antagonist Application: Co-apply Hyoscine Butylbromide with the agonist or pre-apply Hyoscine Butylbromide before the agonist application.

-

Data Recording and Analysis: Record the agonist-induced currents in the presence and absence of different concentrations of Hyoscine Butylbromide. Measure the peak current amplitude and construct concentration-inhibition curves to determine the IC50 value. The mode of antagonism (competitive vs. non-competitive) can be investigated by assessing the effect of the antagonist on the agonist's potency and efficacy.[8]

Conclusion

Hyoscine Butylbromide exerts its primary therapeutic effects through the competitive antagonism of muscarinic acetylcholine receptors, with a notable preference for the M3 subtype. This action effectively inhibits the Gq/11-PLC-IP3/DAG signaling pathway, leading to a reduction in intracellular calcium levels and subsequent smooth muscle relaxation and decreased epithelial secretion. At higher concentrations, it also exhibits a non-competitive antagonistic effect on nicotinic acetylcholine receptors. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive framework for understanding and further investigating the cellular and molecular pharmacology of Hyoscine Butylbromide. This knowledge is crucial for the rational design of future therapeutic agents targeting cholinergic pathways.

References

- 1. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 7. Physiology, Smooth Muscle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hyoscine butylbromide potently blocks human nicotinic acetylcholine receptors in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Non-Opioid Analgesic Mechanisms of Metamizole

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metamizole (dipyrone) is a potent non-opioid analgesic and antipyretic agent with a complex pharmacological profile that distinguishes it from traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1] This document provides a detailed examination of the multifaceted, non-opioid mechanisms that underpin its therapeutic effects. Metamizole is a prodrug, rapidly metabolized into its primary active forms, 4-methylaminoantipyrine (4-MAA) and 4-aminoantipyrine (4-AA), which are responsible for its analgesic activity.[2][3][4]

The core analgesic mechanisms of Metamizole are multifactorial and involve both central and peripheral pathways:

-

Cyclooxygenase (COX) Inhibition: Metamizole's metabolites inhibit prostaglandin synthesis, with a notable activity on central COX isoforms, including COX-3, which may account for its strong central analgesic effects with a favorable gastrointestinal safety profile compared to typical NSAIDs.[5][6][7]

-

Endocannabinoid System Modulation: A key mechanism involves the activation of the endocannabinoid system. Metabolites of Metamizole are conjugated in the central nervous system to form compounds that activate cannabinoid CB1 receptors within the brain's descending pain-modulating pathways, such as the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM).[8][9][10]

-

Transient Receptor Potential (TRP) Channel Blockade: Emerging evidence indicates that Metamizole directly inhibits the TRPA1 channel, a key nociceptor involved in inflammatory and neuropathic pain, representing a distinct mechanism from COX inhibition.

-

Activation of Endogenous Opioidergic Pathways: While not an opioid, Metamizole appears to activate endogenous opioidergic systems, an effect that can be blocked by the opioid antagonist naloxone.[9][11]

This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual diagrams of key signaling pathways to provide a comprehensive resource for understanding Metamizole's unique mode of action.

Metamizole Metabolism: The Path to Active Compounds

Metamizole itself is a prodrug with a very short half-life.[12] Following administration, it undergoes rapid, non-enzymatic hydrolysis in the gastrointestinal tract to its primary active metabolite, 4-MAA.[2] 4-MAA is then absorbed and further metabolized in the liver, primarily via demethylation, to another active metabolite, 4-AA.[2][4] The analgesic and antipyretic effects of Metamizole are principally attributed to these two metabolites.[2]

Core Analgesic Mechanisms

Cyclooxygenase (COX) Inhibition

A foundational mechanism for Metamizole's action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (PGs), key mediators of pain, fever, and inflammation.[5][13][14] Unlike traditional NSAIDs, Metamizole's interaction with COX isoforms is atypical. While it shows weak inhibition of peripheral COX-1 and COX-2, its potent central effects are thought to arise from the inhibition of a COX-1 splice variant known as COX-3, which is predominantly expressed in the central nervous system.[1][6][15] This central action may explain its strong analgesic and antipyretic properties with reduced gastrointestinal side effects.[5][6]

Table 1: In Vitro COX Inhibition by Metamizole

| Cell/Enzyme Source | COX Isoform | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Purified Ovine | COX-1 | ~150 | [16] |

| Purified Ovine | COX-2 | ~150 | [16] |

| Intact Human Platelets | COX-1 | 486 ± 56 | [16] |

| Intact Bovine Aortic Endothelial Cells | COX-1 | 1730 ± 150 | [16] |

| LPS-activated Murine Macrophages | COX-2 | 12 ± 1.8 | [16] |

| LPS-activated Primary Human Leukocytes | COX-2 | 21 ± 2.9 |[16] |

This protocol is based on the methodology described by Hinz et al.[16]

-

Cell Culture and COX-2 Induction: Murine macrophage cell lines (e.g., J774) or primary human leukocytes are cultured under standard conditions. To induce COX-2 expression, cells are stimulated with lipopolysaccharide (LPS; e.g., 10 µg/mL) for several hours. COX-1 expressing cells, such as human platelets or bovine aortic endothelial cells (BAEC), are used without stimulation.

-

Drug Incubation: Cells are pre-incubated with varying concentrations of Metamizole or its metabolites (4-MAA, 4-AA) for a specified period (e.g., 15 minutes).

-

Prostaglandin Synthesis Stimulation: Arachidonic acid is added to the cell cultures to initiate prostaglandin synthesis.

-

Quantification of Prostaglandins: After incubation, the supernatant is collected. The concentration of specific prostaglandins (e.g., PGE2 for macrophages) or thromboxane (TXB2 for platelets) is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the drug that causes 50% inhibition of prostaglandin synthesis (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Modulation of the Endocannabinoid System

A significant component of Metamizole's central analgesic action is its interaction with the endocannabinoid system.[1][17] This mechanism is COX-independent. The active metabolites, 4-MAA and 4-AA, are conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) in the brain.[6][12] The resulting arachidonoyl amides act as agonists of the cannabinoid type 1 (CB1) receptor.[9][10][12]

This activation occurs in critical hubs of the descending pain-modulating pathway, including the periaqueductal gray (PAG).[8][9] Activation of CB1 receptors in the PAG is believed to inhibit GABAergic interneurons, leading to the disinhibition of output neurons that project to the rostral ventromedial medulla (RVM). This cascade ultimately enhances descending inhibitory signals to the spinal cord, dampening nociceptive transmission.[8][9] Studies have shown that the antinociceptive effect of Metamizole microinjected into the PAG is attenuated by the CB1 antagonist AM251.[8][9]

This protocol is based on methodologies used in studies investigating central analgesic mechanisms.[8][18]

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are used.

-

Stereotaxic Surgery: Animals are anesthetized, and a guide cannula is surgically implanted into the skull, aimed at a specific brain region, such as the ventrolateral PAG, using stereotaxic coordinates. Animals are allowed to recover for several days.

-

Drug Administration: A microinjection needle connected to a syringe pump is inserted into the guide cannula. Metamizole, vehicle, or antagonists (e.g., the CB1 antagonist AM251 or the opioid antagonist naloxone) are infused directly into the PAG in a small volume (e.g., 200-500 nL) over several minutes.

-

Behavioral Testing (Nociception): At set time points after microinjection, the animal's pain response is measured using standardized tests:

-

Hot Plate Test: The latency for the animal to lick a paw or jump when placed on a surface of a controlled temperature (e.g., 52-55°C) is recorded.

-

Tail-Flick Test: The latency for the animal to flick its tail away from a radiant heat source is measured. An increase in latency indicates an analgesic effect.

-

-

Data Analysis: Latencies are often converted to a percentage of maximum possible effect (%MPE) to standardize results. Statistical comparisons are made between treatment groups (e.g., Metamizole vs. Vehicle, Metamizole vs. Metamizole + Antagonist) using ANOVA.

Interaction with Transient Receptor Potential (TRP) Channels

A more recently identified mechanism for Metamizole involves the direct inhibition of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.[19] TRPA1 is a non-selective cation channel expressed on nociceptive primary sensory neurons and is a crucial transducer of noxious stimuli that lead to inflammatory and neuropathic pain.[19][20][21] Studies have shown that Metamizole and other pyrazolone derivatives can selectively inhibit TRPA1 activation by its agonists (e.g., allyl isothiocyanate, formalin).[19] This action appears to be independent of its metabolites, as 4-MAA and 4-AA did not target TRPA1.[19] This suggests the parent compound may be active at this channel before being hydrolyzed. Furthermore, other studies indicate that Metamizole's metabolites may interact with the TRPV1 channel, another key nociceptor.[22]

This protocol is based on the methodology described by Nassini et al.[19]

-

Cell Preparation: Primary cultures of dorsal root ganglion (DRG) neurons are prepared from rodents, or a human cell line stably expressing the TRPA1 channel (e.g., HEK293-TRPA1) is used.

-

Calcium Indicator Loading: Cells are loaded with a ratiometric calcium indicator dye, such as Fura-2 AM, which changes its fluorescence excitation or emission properties upon binding to Ca²⁺.

-

Perfusion and Drug Application: Cells are placed on a microscope stage and continuously perfused with a buffer solution. The experimental protocol involves:

-

Establishing a baseline fluorescence ratio.

-

Applying a known TRPA1 agonist (e.g., allyl isothiocyanate - AITC) to elicit a robust increase in intracellular calcium.

-

Washing out the agonist to allow calcium levels to return to baseline.

-

Pre-incubating the cells with Metamizole for several minutes.

-

Re-challenging the cells with the TRPA1 agonist in the continued presence of Metamizole.

-

-

Fluorescence Microscopy: Changes in intracellular calcium concentration are recorded over time by capturing fluorescence images at different wavelengths.

-

Data Analysis: The fluorescence ratio is calculated and plotted over time. The peak calcium response to the agonist in the presence of Metamizole is compared to the response in its absence to determine the percentage of inhibition.

Other Contributing Mechanisms

Activation of Endogenous Opioidergic Pathways

While classified as a non-opioid, Metamizole's analgesic effects appear to be partially mediated by the activation of the body's own opioidergic systems.[5] This is an indirect mechanism. Studies have demonstrated that the antinociceptive effects of Metamizole administered into the PAG can be blocked by the non-selective opioid receptor antagonist naloxone.[11] Furthermore, repeated microinjections of Metamizole into the PAG can induce tolerance to its own analgesic effects and, significantly, cross-tolerance to morphine.[11][18] This suggests that Metamizole leverages descending pain-inhibitory pathways that are also utilized by endogenous opioids.

Spasmolytic and Other Effects

Metamizole also possesses spasmolytic properties, which contribute to its efficacy in treating visceral pain such as colic.[1][15] This effect is attributed to the inhibited release of intracellular Ca²⁺ resulting from a reduced synthesis of inositol phosphate.[1][23] Other potential mechanisms include the activation of a nitric oxide (NO)-cGMP signaling pathway, which can lead to hyperpolarization and reduced excitability of sensory neurons.[7][24]

Summary of Quantitative Analgesic Efficacy Data

Clinical and preclinical studies have provided quantitative data on Metamizole's analgesic efficacy, often in comparison to other analgesics.

Table 2: Comparative Analgesic Efficacy of Metamizole in Preclinical Models

| Pain Model | Species | Metamizole Dose (mg/kg) | Comparator Drug & Dose (mg/kg) | Pain Reduction at 1 hour | Reference |

|---|---|---|---|---|---|

| Scalpel Incision | Rat | 250 | - | 65.2% | [25] |

| Scalpel Incision | Rat | 500 | - | 91.3% | [25] |

| Scalpel Incision | Rat | - | Paracetamol 250 | 43.5% | [25] |

| Scalpel Incision | Rat | - | Paracetamol 500 | 56.5% | [25] |

| Carrageenan | Rat | 250 | - | 72.3% | [25] |

| Carrageenan | Rat | 500 | - | 86.1% | [25] |

| Carrageenan | Rat | - | Paracetamol 250 | 52.8% | [25] |

| Carrageenan | Rat | - | Paracetamol 500 | 69.4% |[25] |

Table 3: Clinical Efficacy of Metamizole

| Condition | Study Design | Metamizole Dose | Comparator | Key Finding | Reference |

|---|---|---|---|---|---|

| Acute Renal Colic | - | - | Cizolirtine Citrate | A mean decrease in pain scores by 69.1%; 56.3% of patients reported complete pain relief at 30 min. | [7] |

| Postoperative Pain (Ambulatory Hand Surgery) | Prospective, Randomized, Double-Blinded | - | Tramadol, Paracetamol | Patients requiring supplementary analgesics: 31% with Metamizole vs. 42% with Paracetamol. | [7] |

| Low Back/Sciatic Pain | Multicentre, Observer-Blind, Randomized | - | Diclofenac, Placebo | Significant pain reduction compared to diclofenac or placebo. |[7] |

Conclusion

The non-opioid analgesic mechanism of Metamizole is uniquely complex and multi-targeted. It is a prodrug that exerts its effects through its active metabolites, 4-MAA and 4-AA. Its mode of action involves a combination of central and peripheral pathways, including the inhibition of central COX enzymes, modulation of the descending pain-inhibitory pathway via the endocannabinoid system, and direct inhibition of the nociceptive TRPA1 channel. This multifaceted pharmacology, which clearly distinguishes it from traditional NSAIDs and other non-opioid analgesics, is responsible for its potent analgesic, antipyretic, and spasmolytic effects. A thorough understanding of these distinct mechanisms is crucial for the rational design of future clinical trials and the development of novel, non-opioid analgesic therapies.

References

- 1. Pharmacological characteristics of metamizole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]

- 4. Metamizole (dipyrone) for multimodal analgesia in postoperative pain in adults | Dizner-Gołąb | Palliative Medicine in Practice [journals.viamedica.pl]

- 5. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]

- 6. Metamizole - Wikipedia [en.wikipedia.org]

- 7. Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metamizol, a non-opioid analgesic, acts via endocannabinoids in the PAG-RVM axis during inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. farmaciajournal.com [farmaciajournal.com]

- 13. Inhibition of prostaglandin production: Significance and symbolism [wisdomlib.org]

- 14. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]

- 15. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]

- 16. Regulation of cyclooxygenase activity by metamizol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. clinicaltrials.eu [clinicaltrials.eu]

- 18. Opioid tolerance induced by metamizol (dipyrone) microinjections into the periaqueductal grey of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The TRPA1 channel mediates the analgesic action of dipyrone and pyrazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Effects of metabolites of the analgesic agent dipyrone (metamizol) on rostral ventromedial medulla cell activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. A Comparative Investigation of the Analgesic Effects of Metamizole and Paracetamol in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of Spaslar (Hyoscine Butylbromide) on Muscarinic and Nicotinic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the pharmacological effects of Spaslar, with a core focus on its active ingredient, Hyoscine Butylbromide (HBB). We delve into its mechanism of action, specifically its interaction with muscarinic and nicotinic acetylcholine receptors. This document synthesizes available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through standardized diagrams to support advanced research and development in this area.

Executive Summary

Hyoscine Butylbromide, the active component of this compound, is a peripherally acting antimuscarinic agent. Its primary therapeutic effect as a spasmolytic is achieved through the competitive antagonism of acetylcholine at muscarinic receptors, particularly the M3 subtype, located on smooth muscle cells. This action leads to the relaxation of the gastrointestinal tract. Additionally, at higher concentrations, HBB exhibits an antagonistic effect on nicotinic acetylcholine receptors, contributing to a ganglion-blocking effect. This dual action underscores its clinical efficacy in treating abdominal cramps and spasms. This guide will explore the nuances of these interactions through quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Quantitative Analysis of Receptor Interactions

The following tables summarize the available quantitative data on the interaction of Hyoscine Butylbromide with muscarinic and nicotinic receptors. This data is essential for understanding the potency and selectivity of HBB.

Table 1: Functional Inhibitory Activity of Hyoscine Butylbromide at Muscarinic Receptors in Human Intestinal Tissue

| Functional Response | Agonist Used | IC50 (nmol/L) |

| Inhibition of Muscle Contraction | Bethanechol | 429 |

| Inhibition of Calcium Mobilization | Bethanechol | 121 |

| Inhibition of Epithelial Secretion | Bethanechol | 224 |

Data sourced from studies on human intestinal samples, which provides a clinically relevant context for the functional antagonism of muscarinic receptors by HBB[1].

Table 2: Inhibitory Activity of Hyoscine Butylbromide at Neuronal Nicotinic Acetylcholine Receptors

| Cell Line | Receptor Subtype | Agonist Used | IC50 (µM) | Mode of Action |

| SH-SY5Y | Neuronal (endogenously expressed) | Acetylcholine (100µM) | 0.19 ± 0.04 | Non-competitive |

This data demonstrates that HBB potently blocks neuronal nicotinic acetylcholine receptors in a non-competitive manner, with a potency approximately seven times greater than the classic ganglion blocker hexamethonium (IC50 = 1.3 ± 0.3 µM) in the same experimental setup[2][3].

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways associated with muscarinic and nicotinic receptors, providing a visual framework for understanding the points of intervention by Hyoscine Butylbromide.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two major signaling cascades based on the G-protein they couple with: the Gq/11 pathway (for M1, M3, and M5 subtypes) and the Gi/o pathway (for M2 and M4 subtypes).

Caption: Gq-coupled muscarinic receptor signaling pathway.

Caption: Gi-coupled muscarinic receptor signaling pathway.

Nicotinic Acetylcholine Receptor Signaling Pathway

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels. Their activation leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane.

Caption: Nicotinic acetylcholine receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of Hyoscine Butylbromide with muscarinic and nicotinic receptors.

Muscarinic Receptor Competition Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of a test compound (e.g., Hyoscine Butylbromide) for a specific muscarinic receptor subtype by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Objective: To determine the Ki of Hyoscine Butylbromide for M1, M2, M3, M4, and M5 muscarinic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1-M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.

-

Non-specific binding control: Atropine (1 µM).

-

Test compound: Hyoscine Butylbromide, serially diluted.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

-

Filtration manifold.

Procedure:

-

Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist like atropine), and competition binding (radioligand + varying concentrations of HBB).

-

Incubation: To each well, add the cell membrane preparation (typically 10-50 µg protein), the radioligand at a concentration close to its Kd, and either buffer, non-specific control, or the test compound. The final assay volume is typically 200-250 µL.

-

Equilibration: Incubate the plates at room temperature or 37°C for a predetermined time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of HBB.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a competition radioligand binding assay.

Nicotinic Receptor Functional Assay using Patch-Clamp Electrophysiology

This protocol details the use of whole-cell patch-clamp electrophysiology to measure the inhibitory effect of Hyoscine Butylbromide on currents evoked by a nicotinic agonist in a suitable cell line.

Objective: To determine the IC50 of Hyoscine Butylbromide for the inhibition of acetylcholine-evoked currents in a cell line expressing neuronal nicotinic receptors (e.g., SH-SY5Y).

Materials:

-

Cell line expressing the target nicotinic receptors (e.g., SH-SY5Y).

-

Patch-clamp rig (inverted microscope, micromanipulators, amplifier, data acquisition system).

-

Borosilicate glass capillaries for patch pipettes.

-

Extracellular (bath) solution: e.g., 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4.

-

Intracellular (pipette) solution: e.g., 140 mM KCl, 2 mM MgCl₂, 10 mM HEPES, 1.1 mM EGTA, 2 mM ATP, 0.5 mM GTP, pH 7.2.

-

Nicotinic agonist: Acetylcholine.

-

Test compound: Hyoscine Butylbromide.

-

Rapid solution application system.

Procedure:

-

Cell Culture: Culture the cells on glass coverslips to sub-confluent densities.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Whole-Cell Configuration:

-

Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Agonist Application: Apply a short pulse of acetylcholine (e.g., 100 µM for 1-2 seconds) using a rapid application system to evoke an inward current.

-

Antagonist Application:

-

Perfuse the cell with a known concentration of Hyoscine Butylbromide for a few minutes to allow for equilibration.

-

Co-apply the same pulse of acetylcholine in the presence of HBB and record the resulting current.

-

-

Dose-Response: Repeat step 7 with a range of HBB concentrations to generate a dose-response curve.

-

Data Analysis:

-

Measure the peak amplitude of the acetylcholine-evoked current in the absence and presence of each concentration of HBB.

-

Normalize the current in the presence of HBB to the control current.

-

Plot the percentage of inhibition against the log concentration of HBB.

-

Fit the data with a logistic function to determine the IC50 value.

-

Caption: Experimental workflow for a patch-clamp electrophysiology assay.

Conclusion

This technical guide has provided a detailed overview of the interaction of this compound's active ingredient, Hyoscine Butylbromide, with muscarinic and nicotinic acetylcholine receptors. The quantitative data presented in the tables highlights its potent antagonistic effects, with a notable potency at neuronal nicotinic receptors in addition to its well-established antimuscarinic action. The signaling pathway diagrams offer a clear visual representation of the molecular mechanisms underlying these effects, and the detailed experimental protocols provide a practical foundation for researchers in the field. Further research to elucidate the specific binding affinities of HBB for all muscarinic and various nicotinic receptor subtypes will provide a more complete understanding of its pharmacological profile and may open new avenues for therapeutic applications.

References

An In-depth Technical Guide to the Antipyretic Properties of Metamizole

Introduction

Metamizole, also known as dipyrone, is a non-opioid agent with potent antipyretic (fever-reducing), analgesic (pain-relieving), and spasmolytic (muscle spasm-relieving) properties.[1][2] First marketed in 1922, it is utilized for managing high fever unresponsive to other treatments, as well as various forms of acute and chronic pain.[1][3] Despite its long history of clinical use in many countries, its application is restricted in others due to the risk of rare but serious adverse effects like agranulocytosis.[2][4]